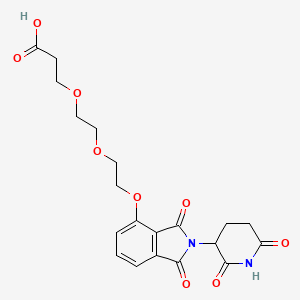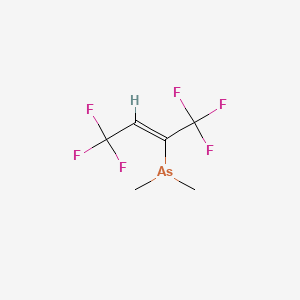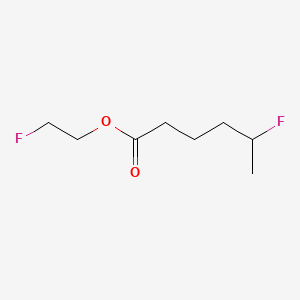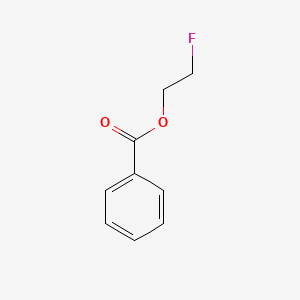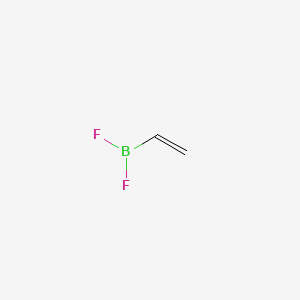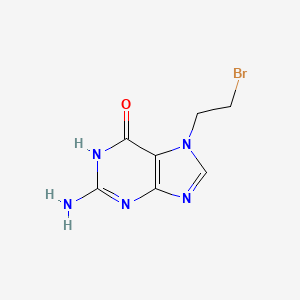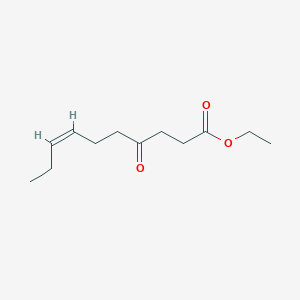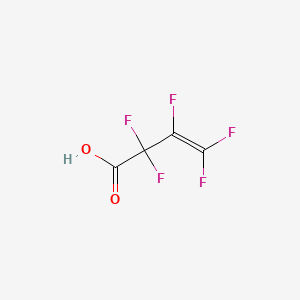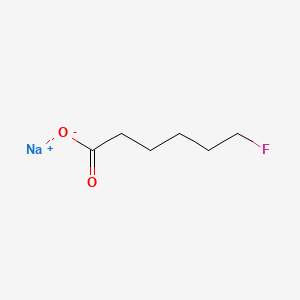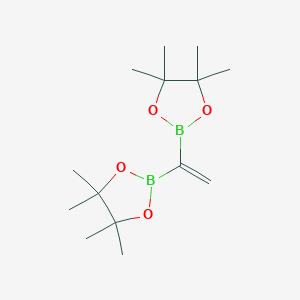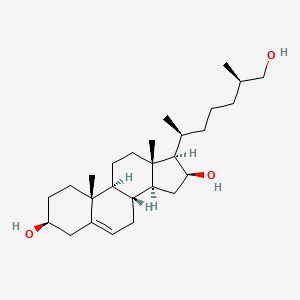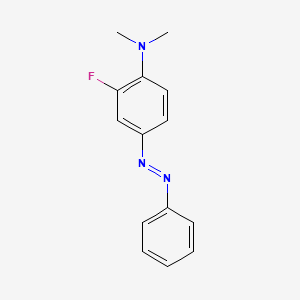
2-Fluoro-4-dimethylaminoazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-dimethylaminoazobenzene is a synthetic organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by their azo group (-N=N-) linking two aromatic rings. This compound is particularly notable for its applications in scientific research, especially in the fields of chemistry and biology. It is also known for its potential carcinogenic properties, which have been the subject of various studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-dimethylaminoazobenzene typically involves the diazotization of 2-fluoroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the successful formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to maintain product purity and yield. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted azobenzenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoro-4-dimethylaminoazobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.
Biology: Employed in studies related to carcinogenesis due to its potential carcinogenic properties.
Medicine: Investigated for its effects on cellular processes and potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-dimethylaminoazobenzene involves its interaction with cellular components, leading to alterations in cellular processes. It is known to cause mitochondrial swelling and disrupts the electron transport chain, leading to oxidative stress and potential cell damage . The compound’s carcinogenic properties are attributed to its ability to form DNA adducts, leading to mutations and cancer development.
Comparación Con Compuestos Similares
2-Fluoro-4-dimethylaminoazobenzene can be compared with other similar compounds such as:
- 3-Fluoro-4-dimethylaminoazobenzene
- 2,5,2’,5’-Tetrafluoro-4-dimethylaminoazobenzene
- 2’-Methoxy-4-dimethylaminoazobenzene
These compounds share similar structural features but differ in their substitution patterns, which can influence their chemical reactivity and biological activity. For instance, the presence of multiple fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets .
Propiedades
Número CAS |
321-25-5 |
|---|---|
Fórmula molecular |
C14H14FN3 |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
2-fluoro-N,N-dimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H14FN3/c1-18(2)14-9-8-12(10-13(14)15)17-16-11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
KIBZHRFPPOCTSY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
